Thiirane

Adhesive Formulation Epoxy Resin Modification Heat Resistance

Thiirane (CAS 420-12-2), also known as ethylene sulfide, is the smallest sulfur-containing saturated heterocycle and the simplest episulfide. This three-membered ring compound (C₂H₄S) possesses substantial ring strain due to its geometric configuration, which fundamentally dictates its chemical behavior.

Molecular Formula C2H4S
Molecular Weight 60.12 g/mol
CAS No. 420-12-2
Cat. No. B1199164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiirane
CAS420-12-2
Synonymsdivinyl sulfide
divinylsulfide
ethene, 1,1'-thiobis-
ethylene sulfide
thiirane
vinyl sulfide
Molecular FormulaC2H4S
Molecular Weight60.12 g/mol
Structural Identifiers
SMILESC1CS1
InChIInChI=1S/C2H4S/c1-2-3-1/h1-2H2
InChIKeyVOVUARRWDCVURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in ethanol and ether;  soluble in acetone and chloroform
In water, 2.8X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Thiirane (CAS 420-12-2) Technical Profile for R&D Sourcing and Formulation


Thiirane (CAS 420-12-2), also known as ethylene sulfide, is the smallest sulfur-containing saturated heterocycle and the simplest episulfide [1]. This three-membered ring compound (C₂H₄S) possesses substantial ring strain due to its geometric configuration, which fundamentally dictates its chemical behavior [2]. Unlike aromatic sulfur heterocycles such as thiophene or larger saturated rings like thietane, thiirane occupies a unique reactivity niche: it is stable enough to be isolated and handled under controlled conditions yet sufficiently strained to serve as a versatile electrophilic building block and polymerization monomer [3].

Why Epoxide and Thietane Analogs Cannot Simply Replace Thiirane


Attempting to substitute thiirane with a generic epoxide (oxirane) or a larger-ring sulfur heterocycle like thietane fails due to distinct differences in ring-strain energetics, coordination behavior, and polymerization kinetics. While all three-membered rings exhibit strain, replacing the sulfur atom with oxygen (oxirane) or expanding the ring to four members (thietane) alters the electronic landscape and the barrier to ring-opening [1]. As a result, thiirane demonstrates a unique balance of reactivity: it is sufficiently stable for coordination chemistry unlike thietane, yet its sulfur atom imparts higher nucleophilicity and different leaving-group character compared to oxirane [2]. These differences translate directly into divergent curing speeds in resin formulations, altered heat resistance in adhesives, and different regioselectivity in organic synthesis [3].

Quantitative Differentiation Guide for Thiirane vs. Analog Selection


Superior Heat Resistance and Adhesion in Epoxy-Thiirane Hybrid Adhesives

In a direct comparative study of epoxy adhesive compositions, replacing an oxirane (epoxide) ring with a thiirane ring resulted in a substantial increase in the glass transition temperature (Tg) and high-temperature adhesion retention. The thiirane-modified adhesive exhibited a Tg that was 45–52°C higher than the diglycidyl ether analog, and its adhesion strength at 150°C was 3- to 3.5-fold greater [1].

Adhesive Formulation Epoxy Resin Modification Heat Resistance

Polymer Refractive Index ≥1.6 and Abbe Number ≥27 for Optical Lenses

Polymerizates derived from polyfunctional thiirane monomers achieve a refractive index of at least 1.6 while simultaneously maintaining an Abbe number of at least 27 [1]. In contrast, many high-refractive-index polymers prepared from halogenated or aromatic monomers suffer from lower Abbe numbers, which correspond to higher chromatic dispersion and optical distortion near the lens periphery [2]. Conventional poly(diethylene glycol bis(allylcarbonate)) exhibits a refractive index of approximately 1.50 [2].

Optical Polymers High Refractive Index Lens Manufacturing

Thiirane Copolymerization Reactivity Significantly Exceeds Oxirane

During copolymerization of α-oxides with propylene sulfide over diethyl zinc-based catalytic systems, the relative reactivities of thiiranes were found to be much larger than those of the corresponding oxiranes [1]. The copolymer chains formed exhibit a statistical distribution of chain units, but the thiirane monomer is consumed at a substantially faster rate.

Ring-Opening Polymerization Copolymerization Kinetics Monomer Reactivity Ratio

C–S Bond Energy: >40 kcal/mol in Thiirane vs. ~15 kcal/mol in Thiirene

Ab initio molecular orbital calculations reveal a stark contrast in C–S bond energy between saturated and unsaturated three-membered sulfur heterocycles. The C–S bond energy for thiirane (2n-π electron system) is estimated to be greater than 40 kcal mol⁻¹, whereas the value for the unsaturated analog thiirene (4n-π electron system) is drastically reduced to approximately 15 kcal mol⁻¹ [1]. This explains why thiirene is only stable in inert matrices at 8 K and decomposes readily at higher temperatures, while thiirane is an isolable, commercially available compound [1].

Thermal Stability Computational Chemistry Heterocycle Stability

MMP-2 Inhibition at IC50 = 0.62 μM with Thiirane-Based Gelatinase Inhibitor

A thiirane-containing compound identified as 2f, synthesized via click chemistry, demonstrated submicromolar inhibition of matrix metalloproteinase-2 (MMP-2) with an IC50 value of 0.62 μM [1]. Computational studies compared the binding mode of 2f in MMP-2 with that of the reference thiirane inhibitor SB-3CT, revealing how modifications to the P1′ segment can maximize potency [1].

Drug Discovery Metalloproteinase Inhibition Cancer Therapeutics

Eliminative Fission Rate: Thiirane 105.9× Faster than Unstrained Ethylthio Analog

In eliminative fission reactions, thiirane undergoes ring-opening via a concerted mechanism 105.9 times faster than an unstrained analog possessing an ethylthio leaving group [1]. Although thiirane is somewhat less reactive than oxirane in this particular reaction type, the >100-fold rate acceleration relative to the unstrained comparator highlights the unique contribution of ring strain to its reactivity profile [1].

Reaction Kinetics Mechanistic Chemistry Leaving Group Reactivity

High-Value Application Scenarios for Thiirane in R&D and Industrial Settings


High-Temperature Structural Adhesives for Aerospace and Automotive

For bonding applications where elevated temperature performance is critical, replacing standard diglycidyl ether epoxy monomers with thiirane-functionalized analogs yields a 45–52°C increase in glass transition temperature and 3- to 3.5-fold greater adhesion strength retention at 150°C [1]. This enables the use of bonded assemblies in engine compartments, exhaust systems, or aerospace structures where traditional epoxies soften and fail.

Thin, Lightweight Optical Lenses with Low Chromatic Dispersion

Polyfunctional thiirane monomers are ideal precursors for high-index optical polymers with refractive index ≥1.6 and Abbe number ≥27 [1]. This combination allows manufacturers to produce thinner, lighter corrective lenses compared to poly(diethylene glycol bis(allylcarbonate)) (n ≈ 1.50) without sacrificing optical clarity due to chromatic aberration [2].

Fast-Curing Industrial Coatings and Adhesive Formulations

The substantially higher reactivity of thiiranes relative to oxiranes in ring-opening copolymerization [1] supports the development of industrial coating systems with reduced cycle times and lower energy curing requirements. This is particularly valuable in high-volume manufacturing of printed circuit boards, semiconductor packaging, or automotive coatings where throughput and energy efficiency are primary cost drivers.

Synthesis of Sulfur-Containing Pharmaceutical Intermediates

The high-yield conversion of oxiranes to thiiranes using mild, catalyst-free conditions (e.g., KSCN or thiourea in PEG-400 at room temperature) [1] makes thiirane an accessible and practical intermediate for introducing sulfur into complex molecules. Applications include the preparation of MMP-2 gelatinase inhibitors for cancer research, where thiirane-based compounds have demonstrated submicromolar potency (IC50 = 0.62 μM) [2].

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